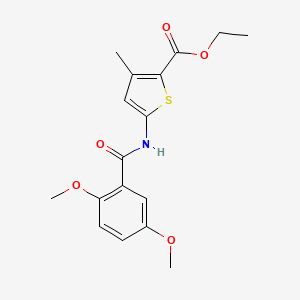![molecular formula C16H11Cl2FN4O B2736793 3,6-dichloro-N-{[1-(4-fluorophenyl)-1H-pyrazol-3-yl]methyl}pyridine-2-carboxamide CAS No. 1808823-07-5](/img/structure/B2736793.png)
3,6-dichloro-N-{[1-(4-fluorophenyl)-1H-pyrazol-3-yl]methyl}pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-dichloro-N-{[1-(4-fluorophenyl)-1H-pyrazol-3-yl]methyl}pyridine-2-carboxamide is a useful research compound. Its molecular formula is C16H11Cl2FN4O and its molecular weight is 365.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic routes and reaction conditions: : The synthesis of 3,6-dichloro-N-{[1-(4-fluorophenyl)-1H-pyrazol-3-yl]methyl}pyridine-2-carboxamide typically involves multi-step procedures starting with the construction of the pyrazole core, followed by functional group modifications. Typical reactions may include halogenation, amide formation, and functional group protection/deprotection under controlled conditions such as low temperatures, use of inert atmospheres, and specific solvents to achieve desired yields and purity.
Industrial production methods: : On an industrial scale, the synthesis might involve automated processes with continuous flow chemistry techniques, optimizing the reaction conditions for scalability, efficiency, and safety. Catalysts, high-throughput screening of reaction conditions, and large-scale purification methods are employed to ensure the consistent production of high-purity compound batches.
化学反応の分析
Types of reactions it undergoes: : This compound can undergo various types of chemical reactions, including:
Oxidation: Potentially leading to modifications of the pyridine ring or the pyrazole substituent.
Reduction: Possible reduction of the nitro or carbonyl groups, if present, or dechlorination.
Substitution: Nucleophilic or electrophilic substitution reactions at the chloro, fluoro, or carboxamide positions.
Common reagents and conditions used in these reactions: : Reagents like potassium carbonate, hydrochloric acid, sodium borohydride, or transition metal catalysts under conditions like reflux or room temperature.
Major products formed from these reactions: : Depending on the specific reaction, products may include variously substituted pyrazoles, pyridine derivatives, or modified amides.
Scientific Research Applications: : This compound's unique structure opens a plethora of scientific research applications:
Chemistry: : As a building block in organic synthesis for the development of new materials, catalysts, or ligands in coordination chemistry.
Biology: : Potential for biochemical studies, particularly in examining enzyme inhibition or receptor binding due to the presence of multiple reactive sites.
Medicine: : Possible pharmaceutical applications, including as a lead compound in drug discovery for targeting specific biological pathways.
Industry: : Use in agricultural chemicals, such as herbicides or pesticides, given its halogenated structure which may confer bioactivity against various pests or weeds.
Mechanism of Action: : The compound's mechanism of action in biological systems involves its interaction with molecular targets such as enzymes or receptors. Its structure allows it to fit into active sites or binding pockets, potentially inhibiting or activating biological pathways. The chloro and fluoro substituents, along with the pyrazole ring, can engage in hydrogen bonding, van der Waals interactions, or π-π stacking with biomolecules.
Comparison with Similar Compounds: : Compared to other compounds with similar core structures:
3,5-dichloro-N-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}pyridine-2-carboxamide: : Slight positional change in substituents, altering reactivity and biological activity.
3,6-dichloro-N-{[1-(4-chlorophenyl)-1H-pyrazol-3-yl]methyl}pyridine-2-carboxamide: : Substitution of fluorine with chlorine, impacting electron density and possibly altering its mechanism of action
特性
IUPAC Name |
3,6-dichloro-N-[[1-(4-fluorophenyl)pyrazol-3-yl]methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2FN4O/c17-13-5-6-14(18)21-15(13)16(24)20-9-11-7-8-23(22-11)12-3-1-10(19)2-4-12/h1-8H,9H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDQKLRYYKZPKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=N2)CNC(=O)C3=C(C=CC(=N3)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzohydrazide](/img/structure/B2736711.png)

![3-bromo-N-{4-[4-(3-bromobenzamido)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2736714.png)

![N-(adamantan-1-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2736718.png)




![N-[(4-chlorophenyl)methyl]-3-(4-fluorophenyl)azepane-1-carboxamide](/img/structure/B2736725.png)
![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide](/img/structure/B2736728.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-furamide](/img/structure/B2736729.png)

